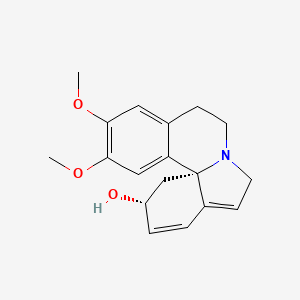
Erythravine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythravine is a natural product found in Erythrina cochleata, Erythrina verna, and other organisms with data available.
Scientific Research Applications
Anticonvulsant and Anxiolytic Properties
Erythravine, an erythrinian alkaloid, has been identified for its anticonvulsant and anxiolytic properties. Studies reveal that erythravine does not modulate major sodium and potassium channel isoforms but significantly inhibits α4β2, α4β4, and α7 isoforms of nicotinic acetylcholine receptors. This action contributes to its anxiolytic and anticonvulsant effects (Gelfuso et al., 2020). Another study isolating erythrinian alkaloids from Erythrina mulungu, including erythravine, demonstrates similar anxiolytic effects in animal models (Flausino et al., 2007).
Neuroprotective Effects
Erythravine also exhibits neuroprotective effects. It has been found to improve learning and memory in the pilocarpine model of epilepsy, potentially through its anticonvulsant action and neuroprotective properties in regions like the hippocampus (Gelfuso et al., 2019).
Influence on Nicotinic Acetylcholine Receptors
Research also indicates that erythravine and related alkaloids from Erythrina mulungu inhibit neuronal nicotinic acetylcholine receptor currents in mammalian cells. This inhibition, especially of the α4β2 receptor subtype, suggests a mechanism through which these alkaloids exert their behavioral effects (Setti-Perdigão et al., 2013).
Anticonvulsant Profile
Further studies on the anticonvulsant profile of erythravine isolated from Erythrina mulungu show its efficacy against seizures induced by various chemoconvulsants in rats. This research supports its potential use in the management of epileptic seizures (Faggion et al., 2011).
properties
Product Name |
Erythravine |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-12-5-7-19-8-6-13-3-4-14(20)11-18(13,19)15(12)10-17(16)22-2/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1 |
InChI Key |
JEBFJSHKHYDVNP-KSSFIOAISA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)CCN3[C@]24C[C@H](C=CC4=CC3)O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C24CC(C=CC4=CC3)O)OC |
synonyms |
(+)-erythravine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




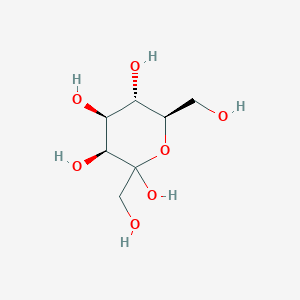
![1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole](/img/structure/B1248044.png)
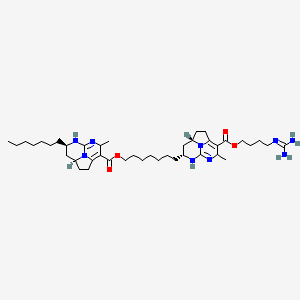
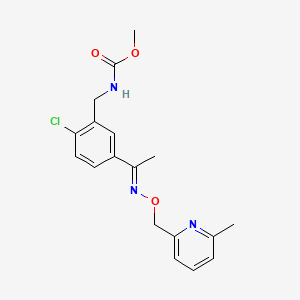

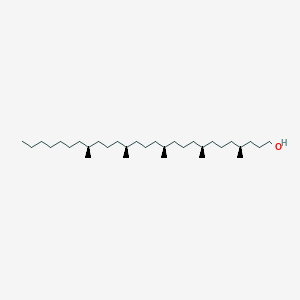


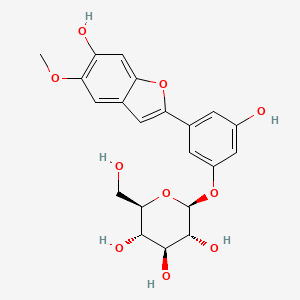
![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
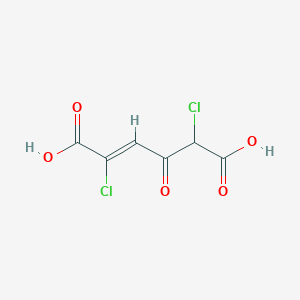
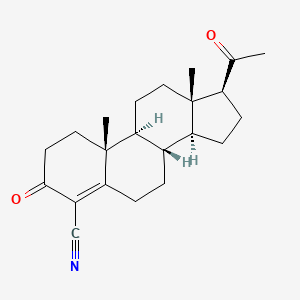
![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)